molecular formula C21H29N3OS B3459805 4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide

4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide

Cat. No.: B3459805
M. Wt: 371.5 g/mol
InChI Key: IARXEOVONHCPPF-UHFFFAOYSA-N
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Description

4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a phenyl group, and a carbothioamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid
  • 6-(4-{[2-(3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-one

Uniqueness

Compared to similar compounds, 4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]-N-phenylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3OS/c1-21(2)13-18(12-19(25)14-21)22-15-16-8-10-24(11-9-16)20(26)23-17-6-4-3-5-7-17/h3-7,12,16,22H,8-11,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARXEOVONHCPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2CCN(CC2)C(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide
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4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide
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4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide

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